molecular formula C12H14BrNO2 B1525523 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one CAS No. 1315366-42-7

3-Bromo-1-(2-methoxyphenyl)piperidin-2-one

Cat. No.: B1525523
CAS No.: 1315366-42-7
M. Wt: 284.15 g/mol
InChI Key: VBCFZNURRJDAGC-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-methoxyphenyl)piperidin-2-one (CAS: 1315366-42-7) is a brominated piperidin-2-one derivative featuring a 2-methoxyphenyl substituent at the 1-position of the piperidinone ring. Its molecular formula is C₁₂H₁₄BrNO₂, with a molecular weight of 284.15 g/mol . The compound has been explored in pharmaceutical and agrochemical research due to the piperidin-2-one core, which is a common scaffold in bioactive molecules .

Properties

IUPAC Name

3-bromo-1-(2-methoxyphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCFZNURRJDAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one typically involves the bromination of 1-(2-methoxyphenyl)piperidin-2-one. This reaction can be carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar bromination techniques. The process may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium cyanide (NaCN) or sodium azide (NaN₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted piperidin-2-one derivatives.

Scientific Research Applications

3-Bromo-1-(2-methoxyphenyl)piperidin-2-one has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its biological activity, influencing its binding affinity and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of piperidin-2-one derivatives are highly influenced by substituent type, position, and stereochemistry. Below, key analogs are compared to 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one:

Substituent Position Variations

3-Bromo-1-(4-methoxyphenyl)piperidin-2-one (CID 64210938)
  • Molecular Formula: C₁₂H₁₄BrNO₂
  • SMILES : COC1=CC=C(C=C1)N2CCCC(C2=O)Br
  • Key Differences: The methoxy group is para-substituted (4-position) on the phenyl ring instead of ortho (2-position).
3-Bromo-1-(4-fluorophenyl)piperidin-2-one (CID 64210939)
  • Molecular Formula: C₁₁H₁₁BrFNO
  • SMILES : C1CC(C(=O)N(C1)C2=CC=C(C=C2)F)Br
  • Key Differences :
    • Fluorine replaces the methoxy group at the para position.
    • Fluorine’s electronegativity and small size may increase metabolic stability and membrane permeability compared to methoxy .

Substituent Type Variations

3-Bromo-1-(3-methylphenyl)piperidin-2-one
  • CAS : 1342739-36-9
  • Molecular Formula: C₁₂H₁₄BrNO
  • Key Differences: Methyl group (electron-donating) replaces methoxy at the 3-position.
3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one hydrochloride
  • Molecular Formula: C₁₁H₁₀BrCl₂NO·HCl
  • Key Differences :
    • Dichloro substitution introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity or toxicity .

Stereochemical and Chiral Analogs

(S)-3-Bromo-1-((R)-2-hydroxy-1-phenylethyl)piperidin-2-one
  • Key Features :
    • Diastereomerically pure synthesis with a 2-hydroxy-1-phenylethyl group.
    • Stereochemistry at the 1-position significantly impacts biological activity, as demonstrated in chiral resolution studies .
    • Highlights the importance of stereochemistry in modulating receptor interactions compared to achiral analogs like this compound .

Electronic and Steric Effects

  • Ortho vs.
  • Halogen vs. Alkoxy Groups :
    • Bromine’s polarizability and size may enhance halogen bonding in target proteins, whereas methoxy groups participate in hydrogen bonding .

Pharmacological Relevance

  • Piperidin-2-one Core :
    • The lactam ring is a common motif in CNS-active drugs and enzyme inhibitors. Bromination at the 3-position may enhance lipophilicity, aiding blood-brain barrier penetration .
  • Agrochemical Applications: Brominated heterocycles, such as the pyrazole carboxamide in , demonstrate the role of halogens in pesticide design.

Data Tables

Table 1: Molecular Properties of Key Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Purity Reference
This compound 1315366-42-7 C₁₂H₁₄BrNO₂ 284.15 2-methoxyphenyl 95%
3-Bromo-1-(4-methoxyphenyl)piperidin-2-one - C₁₂H₁₄BrNO₂ 284.15 4-methoxyphenyl N/A
3-Bromo-1-(4-fluorophenyl)piperidin-2-one - C₁₁H₁₁BrFNO 268.08 4-fluorophenyl N/A
3-Bromo-1-(3-methylphenyl)piperidin-2-one 1342739-36-9 C₁₂H₁₄BrNO 268.15 3-methylphenyl 95%

Biological Activity

3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is a synthetic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromine atom and a 2-methoxyphenyl group. Its molecular formula is C13_{13}H14_{14}BrN1_{1}O1_{1}, with a molecular weight of approximately 284.16 g/mol. The presence of the bromine and methoxy groups enhances its lipophilicity, which may improve its ability to cross biological membranes, including the blood-brain barrier.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction : The compound may bind to various receptors, particularly dopamine receptors, influencing signaling pathways critical for neurotransmission and other cellular processes .
  • Enzyme Modulation : It can inhibit or activate certain enzymes, leading to alterations in metabolic pathways that are crucial for cell survival and proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 Value (µM) Mechanism of Action
FaDu (hypopharyngeal)15.0Induction of apoptosis and cell cycle arrest
SK-OV-3 (ovarian)12.5Inhibition of PARP-1 activity and DNA repair alterations

The compound's effectiveness is enhanced by its structural features, allowing it to interact favorably with protein binding sites.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activities. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Anticancer Studies : A study published in MDPI reported that derivatives similar to this compound exhibited enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin . The research emphasized the importance of structural modifications in enhancing biological activity.
  • Neuropharmacological Applications : Another study highlighted the compound's potential as a modulator of neurotransmitter systems, indicating its relevance in neuropharmacology. The ability to influence central nervous system targets positions this compound as a candidate for further exploration in treating neurological disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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